
5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
Übersicht
Beschreibung
5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is an organic compound with the molecular formula C10H16O. It is a derivative of tetrahydrofuran, characterized by the presence of isopropylidene, methyl, and vinyl groups. This compound is known for its unique structure, which imparts specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Isopropyliden-2-methyl-2-vinyltetrahydrofuran umfasst in der Regel die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe, wie z. B. 2-Methyl-2-vinyltetrahydrofuran und Isopropyliden-Vorläufern.
Reaktionsbedingungen: Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, wobei häufig Katalysatoren und spezifische Temperatur- und Druckeinstellungen verwendet werden, um die Bildung des gewünschten Produkts zu ermöglichen.
Reinigung: Nach der Reaktion wird das Produkt mit Techniken wie Destillation oder Chromatographie gereinigt, um reines 5-Isopropyliden-2-methyl-2-vinyltetrahydrofuran zu erhalten.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von 5-Isopropyliden-2-methyl-2-vinyltetrahydrofuran große Reaktoren und kontinuierliche Flussverfahren umfassen, um eine effiziente und kostengünstige Synthese zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsmethoden, wie z. B. der Hochleistungsflüssigkeitschromatographie, stellt die hohe Reinheit des Endprodukts sicher.
Analyse Chemischer Reaktionen
Reaktionstypen
5-Isopropyliden-2-methyl-2-vinyltetrahydrofuran unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere sauerstoffhaltige Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in gesättigtere Derivate umwandeln.
Substitution: Die Vinyl- und Isopropyliden-Gruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung neuer Verbindungen führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene oder organometallische Verbindungen können Substitutionsreaktionen erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion Alkohole oder Alkane erzeugen kann.
Wissenschaftliche Forschungsanwendungen
5-Isopropyliden-2-methyl-2-vinyltetrahydrofuran hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, wodurch die Bildung komplexerer Moleküle ermöglicht wird.
Biologie: Die Derivate der Verbindung können auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen untersucht werden.
Medizin: Die Forschung zu seinen pharmakologischen Eigenschaften könnte zur Entwicklung neuer Medikamente führen.
Industrie: Es wird bei der Produktion von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Isopropyliden-2-methyl-2-vinyltetrahydrofuran beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an verschiedenen chemischen Reaktionen teilzunehmen und biologische Systeme oder industrielle Prozesse zu beeinflussen. Die spezifischen Signalwege und Zielstrukturen hängen vom Kontext ihrer Anwendung ab, z. B. Enzyminhibition in biologischen Systemen oder katalytische Aktivität in industriellen Prozessen.
Wirkmechanismus
The mechanism of action of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems or industrial processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Isopropenyl-5-methyl-5-vinyltetrahydrofuran
- 2-Ethenyltetrahydro-2-methyl-5-(1-methylethylidene)furan
Einzigartigkeit
5-Isopropyliden-2-methyl-2-vinyltetrahydrofuran ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleiht. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitätsmuster aufweisen, was es für spezifische Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
IUPAC Name |
2-ethenyl-2-methyl-5-propan-2-ylideneoxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5H,1,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPNOBILTLSAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC(O1)(C)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10986568 | |
| Record name | 2-Ethenyl-2-methyl-5-(propan-2-ylidene)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10986568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67304-14-7 | |
| Record name | 2-Ethenyltetrahydro-2-methyl-5-(1-methylethylidene)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67304-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067304147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethenyl-2-methyl-5-(propan-2-ylidene)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10986568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



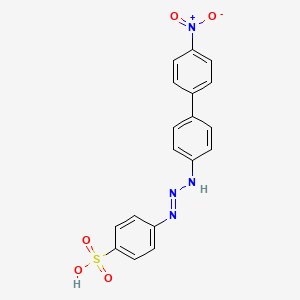
![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
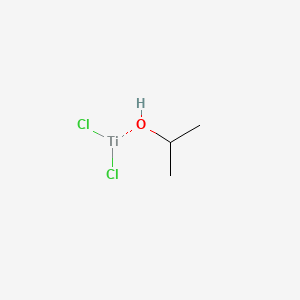
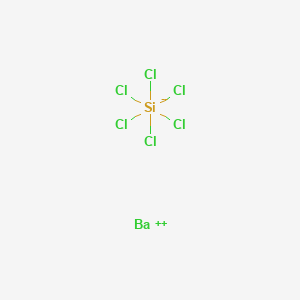
![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
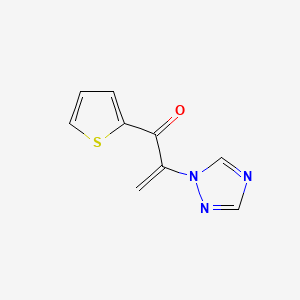
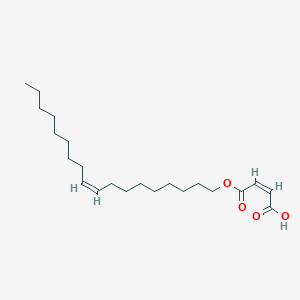
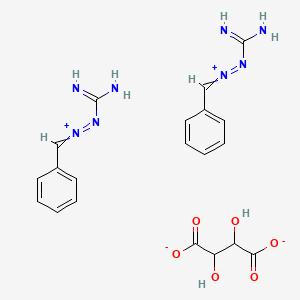
![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)

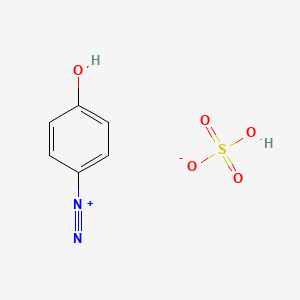

![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)
